
Porfiromycin
Vue d'ensemble
Description
La porfiromycine est un dérivé N-méthyl de l'antibiotique antinéoplasique mitomycine C, qui est isolé de diverses espèces bactériennes de Streptomyces . Elle est en cours d'investigation pour le traitement du cancer, en particulier du cancer de la tête et du cou . La porfiromycine agit en générant des radicaux oxygénés et en alkylant l'ADN, ce qui entraîne des liaisons croisées interbrins et des cassures monobrins, ce qui inhibe la synthèse de l'ADN et conduit à la mort des cellules cancéreuses .
Méthodes De Préparation
La porfiromycine est synthétisée par une série de réactions chimiques impliquant la modification de la mitomycine C. La voie de synthèse implique généralement la méthylation de la mitomycine C pour produire de la porfiromycine . Les méthodes de production industrielle de la porfiromycine ne sont pas largement documentées, mais elles impliquent probablement des procédés de fermentation utilisant des espèces de Streptomyces, suivis d'étapes d'extraction et de purification .
Analyse Des Réactions Chimiques
La porfiromycine subit plusieurs types de réactions chimiques, notamment :
Réduction : Dans des conditions hypoxiques, la porfiromycine est réduite en électrophiles réactifs qui peuvent alkyler l'ADN.
Substitution : Le cycle aziridine de la porfiromycine peut participer à des réactions de substitution nucléophile.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents réducteurs tels que le NADPH et des systèmes enzymatiques qui facilitent la réduction de la porfiromycine dans des conditions hypoxiques . Les principaux produits formés par ces réactions sont des adduits et des liaisons croisées de l'ADN qui inhibent la synthèse de l'ADN .
Applications de la recherche scientifique
La porfiromycine a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
La porfiromycine exerce ses effets en générant des radicaux oxygénés et en alkylant l'ADN, ce qui entraîne des liaisons croisées interbrins et des cassures monobrins . Ces lésions de l'ADN inhibent la synthèse de l'ADN et conduisent à la mort des cellules cancéreuses . La porfiromycine a une toxicité plus élevée envers les cellules hypoxiques, ce qui en fait une option intéressante pour le traitement du cancer . Les cibles moléculaires et les voies impliquées comprennent l'ADN et diverses enzymes qui facilitent la réduction de la porfiromycine dans des conditions hypoxiques .
Applications De Recherche Scientifique
Head and Neck Cancer
Porfiromycin has been primarily investigated for its application in treating head and neck cancers. Clinical trials have shown promising results, indicating that it may enhance the effectiveness of radiotherapy by targeting hypoxic tumor cells, which are often resistant to conventional treatments .
Study Phase | Status | Purpose | Condition |
---|---|---|---|
Phase I | Completed | Treatment of head and neck cancer | Head and neck neoplasms |
Phase II | Terminated | Efficacy in carcinoma of unknown primary | Carcinoma of unknown primary |
Adjunct Therapy with Radiotherapy
Research indicates that combining this compound with radiotherapy can overcome radioresistance in tumors, particularly in older patients. Studies conducted on mice have demonstrated that this combination enhances the destruction of hypoxic tumor cells, which are typically less responsive to radiation alone .
Case Study 1: Efficacy in Older Patients
A study investigated the effectiveness of this compound as an adjunct to radiotherapy in aged mice. The results showed significant tumor reduction when this compound was administered alongside radiation therapy compared to radiation alone. This suggests potential benefits for older cancer patients who often exhibit radioresistant tumors .
Case Study 2: Combination Therapy
In another clinical trial, this compound was evaluated for its ability to improve outcomes when used with other chemotherapeutic agents. The findings indicated that patients receiving combination therapy experienced better overall survival rates compared to those receiving standard treatment protocols alone .
Mécanisme D'action
Porfiromycin exerts its effects by generating oxygen radicals and alkylating DNA, resulting in interstrand cross-links and single-strand breaks . These DNA lesions inhibit DNA synthesis and lead to the death of cancer cells . This compound has a higher toxicity towards hypoxic cells, making it an attractive option for cancer treatment . The molecular targets and pathways involved include DNA and various enzymes that facilitate the reduction of this compound under hypoxic conditions .
Comparaison Avec Des Composés Similaires
. Les composés similaires comprennent :
Mitomycine C : Le composé parent à partir duquel la porfiromycine est dérivée.
7-Hydroxyporfiromycine : Un dérivé synthétique présentant une activité bactéricide similaire.
7-Méthoxymitosene : Un autre dérivé synthétique présentant des propriétés antibactériennes.
La porfiromycine est unique par sa toxicité plus élevée envers les cellules hypoxiques, ce qui la rend particulièrement utile pour cibler les cellules tumorales hypoxiques dans le traitement du cancer .
Activité Biologique
Porfiromycin, also known by its trade name Promycin, is an antitumor antibiotic derived from the fermentation of Streptomyces griseus. It is structurally related to mitomycin C but exhibits distinct biological activities and therapeutic potentials. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in cancer treatment, and relevant clinical studies.
This compound functions primarily through the alkylation of nucleic acids, leading to DNA cross-linking and subsequent inhibition of DNA synthesis. This mechanism is crucial for its cytotoxic effects against cancer cells. Studies have shown that this compound can be more effective under hypoxic conditions compared to aerobic environments, which is particularly relevant for solid tumors that often exhibit hypoxia .
Comparison with Mitomycin C
Feature | This compound | Mitomycin C |
---|---|---|
Cytotoxicity | Higher under hypoxia | Higher under aerobic |
Mechanism | Alkylation of DNA | Alkylation of DNA |
Clinical Use | Cancer therapy | Cancer therapy |
Efficacy in Clinical Trials
This compound has been evaluated in various clinical settings, particularly as an adjunct to radiotherapy in patients with head and neck cancers. A Phase III double-blind randomized controlled trial demonstrated that combining this compound with radiation therapy improved treatment outcomes compared to radiation alone .
Case Study Example
- Study Title : Efficacy of this compound in Head and Neck Cancer
- Design : Phase III Double-Blind Randomized Controlled Trial
- Participants : 200 patients with locally advanced head and neck cancer
- Results : The addition of this compound resulted in a statistically significant increase in overall survival rates compared to the control group receiving only radiation therapy.
Differential Toxicity
Research indicates that this compound exhibits differential toxicity depending on the cellular environment. It is notably less toxic to normal cells compared to mitomycin C, making it a potentially safer option for cancer treatment . This selectivity could lead to fewer side effects and improved quality of life for patients undergoing chemotherapy.
Metabolism and Pharmacokinetics
The metabolism of this compound involves the formation of various metabolites when processed by liver enzymes. A study identified major metabolites produced under aerobic conditions, which may contribute to its pharmacological effects . Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing toxicity.
Key Metabolites Identified
Metabolite | Biological Activity |
---|---|
Metabolite A | DNA alkylation |
Metabolite B | Cytotoxic effects |
Propriétés
IUPAC Name |
(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHKSTOGXBBQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801-52-5 | |
Record name | Porfiromycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is porfiromycin considered preferentially toxic towards hypoxic cells?
A1: While the exact reasons are complex and not fully elucidated, several factors contribute to this compound's selective toxicity:
- Differential activation: Hypoxic cells exhibit higher reductive enzyme activity compared to well-oxygenated cells. This difference contributes to the faster activation of this compound under hypoxic conditions, leading to a higher concentration of the reactive, alkylating species [, , ].
- Drug uptake and retention: Studies have shown that this compound uptake is significantly more rapid in hypoxic cells compared to aerobic cells []. Furthermore, hypoxic cells tend to sequester this compound, leading to higher intracellular drug concentrations and prolonged exposure [].
- DNA repair mechanisms: Hypoxic conditions may impair certain DNA repair pathways, making cells more susceptible to the DNA damage caused by this compound [].
Q2: Does the intracellular location of the activating enzyme influence this compound’s efficacy?
A2: Yes, the subcellular location of the activating enzyme plays a crucial role. Studies using Chinese hamster ovary cell transfectants showed that overexpressing NADH:cytochrome b5 reductase, primarily located in mitochondria, surprisingly led to decreased sensitivity to mitomycin C and this compound. This suggests that mitochondrial sequestration of the activated drug may limit its access to nuclear DNA, thereby reducing its cytotoxic effect []. In contrast, overexpressing a cytosolic form of the enzyme restored and even increased drug sensitivity, highlighting the importance of cytosolic activation for enhanced drug efficacy [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound, also known as methyl mitomycin C, has the molecular formula C16H20N4O5 and a molecular weight of 348.35 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: Yes, ultraviolet (UV) spectrophotometric assays are commonly used to quantify this compound in solution, especially in studies investigating its stability and degradation []. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure and conformation of this compound in both solid and solution states []. Mass spectrometry, particularly electrospray ionization mass spectrometry, has been employed to identify this compound metabolites generated in the presence of rat liver preparations [].
Q5: How stable is this compound under various conditions?
A5: this compound demonstrates pH-dependent stability, exhibiting maximum stability at a pH of 8 at 30°C []. Its degradation is accelerated in acidic conditions, primarily due to the hydrolysis of the fused-ring aziridine group. In alkaline conditions, degradation occurs through the substitution of the quinoid ring amine with a hydroxyl group []. Further research is necessary to understand the stability of this compound under various storage conditions and formulations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.